molecular formula C17H14FN3O2S B13371992 N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide

N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide

Cat. No.: B13371992
M. Wt: 343.4 g/mol
InChI Key: OYSBCTNHEIOVAF-UHFFFAOYSA-N
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Description

N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide is a synthetic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . The resulting intermediate can then be further reacted with 3-fluorobenzoyl chloride to introduce the fluorobenzoyl group. The final step involves the coupling of the aminoethyl group to the benzothiazole core, often using reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave irradiation, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication . In cancer research, it may interfere with cell signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its fluorobenzoyl group enhances its stability and reactivity, while the aminoethyl linkage allows for versatile modifications and interactions with biological targets .

Properties

Molecular Formula

C17H14FN3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[2-[(3-fluorobenzoyl)amino]ethyl]-1,3-benzothiazole-2-carboxamide

InChI

InChI=1S/C17H14FN3O2S/c18-12-5-3-4-11(10-12)15(22)19-8-9-20-16(23)17-21-13-6-1-2-7-14(13)24-17/h1-7,10H,8-9H2,(H,19,22)(H,20,23)

InChI Key

OYSBCTNHEIOVAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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